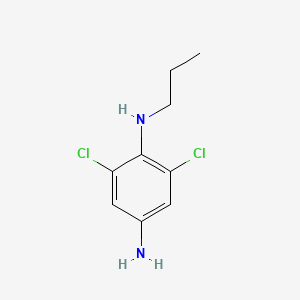

2,6-Dichloro-N1-propylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12Cl2N2 |

|---|---|

Molecular Weight |

219.11 g/mol |

IUPAC Name |

2,6-dichloro-1-N-propylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H12Cl2N2/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5,13H,2-3,12H2,1H3 |

InChI Key |

FDOKPTGBMCCUDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=C(C=C1Cl)N)Cl |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways of 2,6 Dichloro N1 Propylbenzene 1,4 Diamine

Retrosynthetic Analysis for 2,6-Dichloro-N1-propylbenzene-1,4-diamine

A retrosynthetic analysis of this compound identifies the primary disconnection points for a logical synthetic strategy. The target molecule can be conceptually disassembled to reveal plausible starting materials and intermediates.

The most evident disconnection is at the N1-propyl bond. This bond can be formed in the final step via the alkylation of a primary amine. This leads to the key precursor, 2,6-dichloro-1,4-phenylenediamine (B1196924) , and a suitable propylating agent, such as a propyl halide.

Further disconnection of 2,6-dichloro-1,4-phenylenediamine involves breaking the carbon-nitrogen bonds. A common and effective method for introducing an amino group is through the reduction of a nitro group. This suggests that 2,6-dichloro-1,4-phenylenediamine can be synthesized from 2,6-dichloro-4-nitroaniline (B1670479) .

The synthesis of 2,6-dichloro-4-nitroaniline can be traced back to a simpler, commercially available starting material. By disconnecting the carbon-chlorine bonds, one arrives at p-nitroaniline , which can be selectively chlorinated to install the two chlorine atoms ortho to the amino group. This multi-step retrosynthesis provides a clear and feasible pathway for the laboratory-scale or industrial-scale production of the target compound.

Methodologies for the Synthesis of 2,6-Dichloro-1,4-phenylenediamine Precursors

The synthesis of the central precursor, 2,6-dichloro-1,4-phenylenediamine, requires the formation of several key intermediates. The methodologies described below focus on the preparation of these essential building blocks.

Synthesis of 2,6-Dichloronitrobenzene and Related Intermediates

A crucial intermediate in this synthetic pathway is 2,6-dichloro-4-nitroaniline . A documented method for its preparation involves the direct chlorination of p-nitroaniline. patsnap.com In this process, p-nitroaniline is dissolved in a solvent like methanol, and chlorine gas is introduced while controlling the temperature. patsnap.com The reaction proceeds until high-performance liquid chromatography (HPLC) analysis confirms the consumption of the starting material, yielding the desired 2,6-dichloro-4-nitroaniline as a solid product. patsnap.com

Another related compound, 2,6-dichloronitrobenzene , can be synthesized through the oxidation of 2,6-dichloroaniline (B118687). orgsyn.org A common procedure utilizes peroxytrifluoroacetic acid, prepared in situ from 90% hydrogen peroxide and trifluoroacetic anhydride (B1165640) in a solvent such as methylene (B1212753) chloride. orgsyn.org The 2,6-dichloroaniline solution is added to this oxidizing agent, leading to an exothermic reaction that, after workup, yields 2,6-dichloronitrobenzene. orgsyn.org

| Intermediate | Starting Material | Key Reagents | Typical Yield | Purity |

| 2,6-Dichloro-4-nitroaniline | p-Nitroaniline | Cl₂, Methanol | 96.6% | 98.4% (HPLC) |

| 2,6-Dichloronitrobenzene | 2,6-Dichloroaniline | H₂O₂, Trifluoroacetic anhydride | 89-92% (crude) | - |

Preparation of 2,6-Dichloro-4-aminophenol and its Derivatives

While not a direct precursor to the target diamine, 2,6-dichloro-4-aminophenol is an important related compound whose synthesis shares a common intermediate. The synthesis starts with the chlorination of p-nitroaniline to form 2,6-dichloro-4-nitroaniline, as described previously. patsnap.com

This intermediate then undergoes a diazo hydrolysis reaction. It is treated with a nitrososulfuric acid solution in the presence of sulfuric acid to form a diazonium salt. patsnap.com This salt is subsequently hydrolyzed to yield 2,6-dichloro-4-nitrophenol. The final step is the reduction of the nitro group, typically through catalytic hydrogenation, to produce 2,6-dichloro-4-aminophenol. patsnap.com This route highlights the versatility of the 2,6-dichloro-4-nitroaniline intermediate in synthesizing various substituted benzene (B151609) derivatives.

Direct Synthetic Approaches for 2,6-Dichloro-1,4-phenylenediamine

The most direct route to 2,6-dichloro-1,4-phenylenediamine involves the chemical reduction of the nitro group of 2,6-dichloro-4-nitroaniline . This transformation is a standard procedure in organic synthesis. While specific patent literature for the 2,6-dichloro isomer's reduction is sparse, analogous processes for similar compounds, such as the synthesis of 2,5-dichloro-p-phenylenediamine, are well-documented. google.com These methods often employ catalytic reduction using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst system such as ferric chloride and activated carbon in an alcohol solvent. google.com Alternatively, reduction can be achieved using zinc dust under acidic conditions. google.com

The process involves converting the nitro group (-NO₂) at the 4-position into a primary amine (-NH₂), resulting in the desired 1,4-diamine structure. The resulting 2,6-dichloro-1,4-phenylenediamine serves as the immediate precursor for the final N1-propylation step. uni.lu

Strategies for Selective N1-Propyl Functionalization of Benzene-1,4-diamines

The final stage in the synthesis of this compound is the selective addition of a propyl group to the N1 nitrogen atom of 2,6-dichloro-1,4-phenylenediamine. This step presents a significant chemical challenge due to the presence of two primary amino groups and the risk of over-alkylation.

Alkylation Reactions of Primary Amine Functionalities

Direct alkylation of amines with alkyl halides is often complicated by a lack of selectivity. masterorganicchemistry.com The reaction of an amine with an alkyl halide produces an ammonium (B1175870) salt, which can be deprotonated by another amine molecule to yield the alkylated amine. ncert.nic.inyoutube.com A significant issue is that the resulting primary amine is often more nucleophilic than the starting ammonia (B1221849) or, in this case, the secondary amine product is more nucleophilic than the primary amine. masterorganicchemistry.com This can lead to a "runaway" reaction, producing a mixture of primary, secondary, and tertiary amines, which are difficult to separate. youtube.com

However, in the case of 2,6-dichloro-1,4-phenylenediamine , the two primary amino groups exhibit different reactivity due to their electronic and steric environments. The amino group at the 4-position (N4) is flanked by two bulky and electron-withdrawing chlorine atoms. This steric hindrance makes it physically difficult for a propylating agent to approach the nitrogen atom. Furthermore, the inductive effect of the chlorine atoms decreases the electron density on the N4 nitrogen, reducing its nucleophilicity. Conversely, the amino group at the 1-position (N1) is significantly less sterically hindered and more nucleophilic, making it the preferred site for alkylation.

Several methods can be employed to achieve selective mono-N1-propylation:

Direct Alkylation: Reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) under carefully controlled conditions, such as using a specific molar ratio of reactants and a suitable base, can favor mono-alkylation at the more reactive N1 position.

Reductive Amination: This is a highly effective method for controlled alkylation and avoiding over-alkylation. masterorganicchemistry.com It involves reacting the diamine with propanal to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaCNBH₃). mdpi.com The reaction is generally more selective than direct alkylation.

Catalytic Methods: Various catalytic systems have been developed for the selective mono-N-alkylation of aromatic amines. These include using dialkyl carbonates in the presence of NaY faujasite or employing copper-promoted reactions with alkyl boronic acids. organic-chemistry.org

| Alkylation Method | Reagents | Key Features |

| Direct Alkylation | Propyl halide (e.g., CH₃CH₂CH₂Br), Base | Simple reagents; risk of over-alkylation; selectivity relies on inherent reactivity differences. masterorganicchemistry.comncert.nic.in |

| Reductive Amination | Propanal (CH₃CH₂CHO), Reducing agent (e.g., NaCNBH₃) | Generally high selectivity for mono-alkylation; milder conditions. masterorganicchemistry.com |

| Catalytic Alkylation | Varies (e.g., dialkyl carbonates, alkyl boronic acids) | High selectivity with specific catalysts; may require specialized reagents. organic-chemistry.org |

Reductive Amination Protocols for N-Propylation

Reductive amination is a versatile and widely employed method for the formation of C-N bonds, making it a primary strategy for the N-propylation of 2,6-dichlorobenzene-1,4-diamine. nih.gov This one-pot reaction typically involves the condensation of the primary amine with an aldehyde, in this case, propanal, to form a Schiff base intermediate (an imine), which is then reduced in situ to the corresponding secondary amine.

The general mechanism proceeds as follows:

Imine Formation: The primary amino group of 2,6-dichlorobenzene-1,4-diamine nucleophilically attacks the carbonyl carbon of propanal. This is followed by dehydration to form the N-propyl imine intermediate.

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final N-propylated diamine.

A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde. Catalytic hydrogenation can also be utilized, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

A plausible synthetic scheme for the reductive amination of 2,6-dichlorobenzene-1,4-diamine with propanal is presented below:

Scheme 1: Reductive Amination of 2,6-dichlorobenzene-1,4-diamine

The reaction conditions, including solvent, temperature, and pH, must be carefully controlled to favor the formation of the mono-N-propylated product and minimize side reactions, such as the dialkylation of both amino groups or the reduction of the starting aldehyde.

Regioselective N-Alkylation Techniques for Substituted Diamines

Achieving regioselective mono-N-alkylation of a symmetric diamine like 2,6-dichlorobenzene-1,4-diamine presents a significant synthetic challenge. The two primary amino groups have similar reactivity, which can lead to a mixture of mono- and di-alkylated products, as well as unreacted starting material. However, several strategies can be employed to enhance the selectivity for the desired mono-N-propylated product.

One common approach is to use a large excess of the diamine relative to the alkylating agent (e.g., 1-bromopropane or propyl tosylate). This statistical control increases the probability that the alkylating agent will react with an unreacted diamine molecule rather than the already mono-alkylated product.

Another strategy involves modifying the reactivity of one of the amino groups through the use of a protecting group. This multi-step process would involve:

Protection of one amino group of 2,6-dichlorobenzene-1,4-diamine.

N-propylation of the remaining free amino group.

Deprotection to yield the final product.

However, for a more direct approach, controlling the reaction conditions is key. The electronic effects of the two chlorine atoms ortho to one of the amino groups in 2,6-dichlorobenzene-1,4-diamine can influence the nucleophilicity of the adjacent amino group. While both amino groups are electronically similar, subtle differences in steric hindrance around the nitrogen atoms can be exploited.

Recent advancements in catalysis have led to the development of methods for the selective N-alkylation of amines using alcohols as alkylating agents, often employing ruthenium or manganese-based pincer complexes. nih.govrsc.org These "borrowing hydrogen" or "hydrogen autotransfer" reactions proceed via the in-situ oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination. The catalyst plays a crucial role in mediating the selective formation of the mono-alkylated product.

Below is a table summarizing potential strategies for regioselective N-propylation:

Table 1: Strategies for Regioselective Mono-N-Propylation of 2,6-dichlorobenzene-1,4-diamine| Strategy | Description | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Statistical Control | Use of a large excess of the diamine relative to the propylating agent. | Simple, one-pot procedure. | Requires separation of the product from a large amount of unreacted starting material. |

| Protecting Group Chemistry | Sequential protection, alkylation, and deprotection steps. | High selectivity. | Multi-step synthesis, leading to lower overall yield and increased waste. |

| Catalytic Control | Use of a selective catalyst, for example, in a borrowing hydrogen reaction with propanol (B110389). | High selectivity in a one-pot reaction. | Catalyst may be expensive or require specific handling. |

| Control of Reaction Conditions | Careful adjustment of temperature, solvent, and addition rate of the alkylating agent. | Can improve selectivity without additional reagents. | May require extensive optimization and may not achieve perfect selectivity. |

Optimization of Synthetic Yields and Process Efficiencies for this compound

The optimization of the synthesis of this compound is crucial for its potential large-scale production. Key parameters that can be adjusted to improve yield and efficiency include the choice of catalyst, solvent, temperature, and reaction time.

In the context of reductive amination, the choice of catalyst and reducing agent is paramount. For catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature can be fine-tuned. For metal hydride reductions, the stoichiometry of the reducing agent and the reaction temperature are critical variables.

The following table presents a hypothetical optimization study for the synthesis of this compound via reductive amination with propanal, highlighting the effect of different parameters on the reaction outcome.

Table 2: Hypothetical Optimization of Reductive Amination for this compound Synthesis

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Mono-propylated Product (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 12 | 45 |

| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 70 |

| 3 | Pd/C (5 mol%), H₂ (1 atm) | Ethanol | 25 | 24 | 65 |

| 4 | Ru-Pincer Complex (2 mol%), Propanol | Toluene | 100 | 18 | 85 |

| 5 | NaBH(OAc)₃ | Dichloromethane | 0 | 24 | 75 |

From this hypothetical data, the use of a ruthenium pincer complex with propanol as the alkylating agent (Entry 4) appears to be the most promising route, offering the highest yield. Sodium triacetoxyborohydride (Entry 2) also provides a good yield under mild conditions. Further optimization could involve screening different solvents, adjusting the catalyst loading, and modifying the reaction time to maximize the yield and minimize the formation of byproducts.

Process efficiency can also be enhanced by simplifying the work-up and purification procedures. For instance, developing a process where the product precipitates from the reaction mixture could significantly reduce the reliance on chromatographic purification, making the synthesis more scalable and cost-effective.

Stereochemical Considerations in Synthetic Route Design (If Applicable)

Stereochemistry is a critical aspect of synthetic chemistry when the target molecule possesses chiral centers or other elements of stereoisomerism. Chiral molecules can exist as enantiomers or diastereomers, which may have different biological activities and physical properties.

In the case of this compound, an analysis of its structure reveals the absence of any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. The propyl group is attached to a nitrogen atom, and none of the carbon atoms in the molecule fit the description of a stereocenter. Furthermore, the molecule does not possess any elements of planar or axial chirality.

Therefore, this compound is an achiral molecule. As a result, stereochemical considerations are not applicable in the design of its synthetic route. The synthesis will not produce stereoisomers, and there is no need for enantioselective or diastereoselective reactions to control its stereochemistry. This simplifies the synthetic strategy, as the challenges associated with separating and characterizing stereoisomers are not present.

Chemical Reactivity and Transformation of 2,6 Dichloro N1 Propylbenzene 1,4 Diamine

Reaction Mechanisms Involving the Aromatic Ring System

The benzene (B151609) ring of 2,6-Dichloro-N1-propylbenzene-1,4-diamine can participate in both electrophilic and nucleophilic substitution reactions, with the outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. google.com The positions available for substitution on the this compound ring are C3 and C5. The directing influence of each substituent determines the regioselectivity of the reaction.

Both the primary and secondary amino groups are powerful activating groups and are ortho, para-directors. wikipedia.org The chloro groups are deactivating but are also ortho, para-directors. libretexts.orglibretexts.org The combined effect of these groups strongly favors substitution at the positions ortho to the amino groups, which are C3 and C5. The powerful activating and directing effect of the amino groups typically overrides the deactivating nature of the halogens. youtube.com Therefore, electrophilic attack is strongly directed to the C3 and C5 positions. Steric hindrance from the adjacent bulky N-propyl group and the chloro atoms may influence the relative rates of substitution at these two sites.

Interactive Table 1: Analysis of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| -NH-propyl | C1 | Strong Electron-Donating (Activating) | ortho, para | High |

| -Cl | C2 | Electron-Withdrawing (Deactivating) | ortho, para | Medium |

| -NH₂ | C4 | Strong Electron-Donating (Activating) | ortho, para | Low |

| -Cl | C6 | Electron-Withdrawing (Deactivating) | ortho, para | Medium |

Nucleophilic Aromatic Substitution at Chlorinated Positions

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aryl halides, particularly those with strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglumenlearning.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. lumenlearning.comopenstax.org

In this compound, the potential leaving groups are the two chlorine atoms at C2 and C6. However, the presence of the strongly electron-donating amino groups at C1 and C4 disfavors SₙAr by increasing the electron density of the ring, thereby repelling incoming nucleophiles. For SₙAr to occur at the chlorinated positions, harsh reaction conditions would likely be necessary. Alternatively, the reactivity could be enhanced by chemically modifying the amino groups to be electron-withdrawing. For instance, the primary amine could be converted to a diazonium salt (-N₂⁺), which is a very powerful electron-withdrawing group and would activate the ring for nucleophilic attack. acs.orgyoutube.com

Interactive Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on this compound | Rationale |

| Ring Activation | Disfavored | The -NH₂ and -NH-propyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. masterorganicchemistry.com |

| Leaving Group | Favorable | The chloro groups at C2 and C6 can function as leaving groups. |

| Intermediate Stability | Unfavorable | The electron-donating groups destabilize the negatively charged Meisenheimer complex intermediate. |

| Potential for Activation | Possible | Conversion of the -NH₂ group to a diazonium salt would strongly activate the ring for SₙAr. acs.org |

Reactivity of Amine Functionalities in this compound

The presence of both a primary and a secondary amine allows for a range of reactions at the nitrogen centers, often with differing selectivity based on steric and electronic factors.

Reactions of the Secondary Amine Group (N1-Propyl)

The secondary amine is nucleophilic and can undergo reactions typical for this functional group, such as acylation and alkylation.

Acylation: Reaction with acid chlorides or anhydrides yields N,N-disubstituted amides. This reaction proceeds via nucleophilic acyl substitution. orgoreview.com A base like pyridine (B92270) is often used to neutralize the HCl byproduct. ncert.nic.in

Alkylation: The secondary amine can be further alkylated using alkyl halides to form a tertiary amine. wikipedia.org However, controlling the extent of alkylation can be challenging, and overalkylation to form a quaternary ammonium (B1175870) salt is possible. google.comwikipedia.org Catalytic methods using alcohols as alkylating agents have also been developed. rsc.org

Reactions of the Primary Amine Group

The primary aromatic amine at the C4 position is a versatile functional group that can participate in several key transformations.

Diazotization: Treatment with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). organic-chemistry.orglibretexts.org This intermediate is highly valuable in synthesis as the diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -H) in Sandmeyer and related reactions. organic-chemistry.org

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. ekb.egajol.infoedu.krd This reaction is typically reversible and catalyzed by acid. The steric accessibility of the primary amine may favor its reaction over the more hindered secondary amine.

Condensation Reactions and Heterocyclic Ring Formation (e.g., Imidazoline (B1206853) Derivatives)

Condensation reactions involving the two amine groups can lead to the formation of heterocyclic structures. The specific heterocycle formed depends on the reagent used and the relative positions of the amino groups.

The term "imidazoline" refers to a five-membered heterocycle containing two nitrogen atoms. researchgate.net The synthesis of an imidazoline ring typically involves the cyclization of a 1,2-diamine with a carboxylic acid, aldehyde, or a derivative thereof. nih.govepo.orgnih.gov Since this compound is a 1,4-diamine, it cannot form a fused imidazoline ring directly onto the benzene core through standard condensation methods.

However, as a diamine, it can undergo other condensation reactions. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazine (B50134) rings. Reaction with reagents like phosgene (B1210022) or thiophosgene (B130339) can lead to the formation of ureas, thioureas, or potentially polymeric materials if both amine groups react.

Oxidative and Reductive Transformations of the Diamine Moiety

The diamine core of this compound is susceptible to both oxidation and reduction, leading to a variety of potential products. The reactivity is analogous to that of other N-substituted p-phenylenediamines, which are known to undergo facile redox reactions.

Oxidative Transformations:

The oxidation of N-alkyl-p-phenylenediamines can proceed through one-electron or two-electron pathways, yielding radical cations and quinonediimines, respectively. These transformations are often pH-dependent and can be initiated by chemical oxidants or electrochemical methods. In the presence of air or other oxidizing agents, compounds similar to this compound are prone to autoxidation, which can lead to complex mixtures of colored products. core.ac.uk

Electrochemical studies on N,N'-substituted p-phenylenediamines have shown that these compounds can undergo reversible redox cycles. researchgate.net The first oxidation potential is influenced by the nature of the N-substituents. researchgate.net For this compound, the electron-withdrawing nature of the two chlorine atoms would likely increase the oxidation potential compared to its non-chlorinated analog.

Potential oxidative reactions include:

Formation of Quinonediimines: Mild oxidation can lead to the formation of the corresponding quinonediimine, a reactive intermediate that can participate in further reactions.

Dehydrogenation: Stronger oxidation can result in the formation of dehydrogenated products. researchgate.net

N-Dealkylation: Oxidative N-dealkylation is a known transformation for N-alkylamines and can be achieved using various reagents, including enzymatic and chemical methods. nih.gov This would result in the removal of the propyl group to yield 2,6-dichlorobenzene-1,4-diamine.

Interactive Data Table: Potential Oxidative Transformations

| Oxidizing Agent/Method | Potential Product(s) | Notes |

| Mild Oxidants (e.g., Ag₂O) | N-(2,6-dichloro-4-iminocyclohexa-2,5-dien-1-ylidene)propan-1-amine | Formation of a quinonediimine structure. |

| Strong Oxidants (e.g., PbO₂) | Dehydrogenated and polymeric products | Can lead to complex product mixtures. researchgate.net |

| Oxidative N-Dealkylation Reagents (e.g., RuCl₂(PPh₃)₃/t-BuOOH) | 2,6-Dichlorobenzene-1,4-diamine | Removal of the N-propyl group. nih.gov |

Reductive Transformations:

Reductive Amination/Alkylation: The primary amino group of this compound can undergo further alkylation through reductive amination with aldehydes or ketones. For instance, reaction with another equivalent of propanal in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield N1,N4-dipropyl-2,6-dichlorobenzene-1,4-diamine. Similarly, methods for the synthesis of N-alkyl-N'-phenyl-p-phenylenediamines often employ the reductive alkylation of 4-nitro or 4-aminodiphenylamines with ketones in the presence of hydrogen and a catalyst. google.com

Interactive Data Table: Potential Reductive Transformations

| Reactant(s) | Reducing Agent | Potential Product | Notes |

| Propanal | Sodium triacetoxyborohydride | N1,N4-Dipropyl-2,6-dichlorobenzene-1,4-diamine | Further alkylation of the primary amine. |

| Acetone | H₂/Pd/C | N1-isopropyl-N4-propyl-2,6-dichlorobenzene-1,4-diamine | Reductive alkylation with a ketone. google.com |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound (e.g., Buchwald-Hartwig Amination)

The presence of two chloro substituents on the aromatic ring of this compound makes it a potential substrate for various transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, is a particularly relevant transformation. wikipedia.org

The reactivity of the C-Cl bonds in Buchwald-Hartwig amination is generally lower than that of C-Br or C-I bonds, often requiring more specialized and bulky electron-rich phosphine (B1218219) ligands and stronger bases. beilstein-journals.orgorganic-chemistry.org The steric hindrance around the chlorine atoms due to the adjacent amino groups in this compound could also influence the reaction conditions required.

Given the two C-Cl bonds, regioselectivity becomes a key consideration. In similar dichlorinated systems, such as 2,4-dichloropyridine, highly regioselective Buchwald-Hartwig aminations have been achieved, suggesting that selective functionalization of one chloro position over the other may be possible by carefully controlling the reaction conditions. researchgate.net It is conceivable that the less sterically hindered C-Cl bond might react preferentially.

Potential Buchwald-Hartwig reactions could involve coupling this compound with a variety of primary or secondary amines, anilines, or even ammonia (B1221849) equivalents to introduce a new amino substituent in place of one or both chlorine atoms. wikipedia.org The choice of palladium precursor, ligand, base, and solvent would be critical in achieving the desired transformation. beilstein-journals.orglibretexts.org

Interactive Data Table: Hypothetical Buchwald-Hartwig Amination of this compound

| Coupling Partner | Palladium Catalyst/Ligand System (Example) | Base | Potential Product |

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | N-phenyl-2-chloro-N'-propylbenzene-1,4,5-triamine (mono-substitution) |

| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 4-(5-amino-2-chloro-3-(propylamino)phenyl)morpholine (mono-substitution) |

| Benzylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | N-benzyl-2-chloro-N'-propylbenzene-1,4,5-triamine (mono-substitution) |

Spectroscopic and Structural Elucidation of 2,6 Dichloro N1 Propylbenzene 1,4 Diamine and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2,6-Dichloro-N1-propylbenzene-1,4-diamine is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-propyl group. The aromatic region would likely show two singlets for the two non-equivalent aromatic protons (H-3 and H-5). The introduction of the electron-donating propylamino group would influence the chemical shifts of these protons compared to the parent diamine. The N-H protons of the two amino groups will also appear as distinct signals, the chemical shift and multiplicity of which would depend on the solvent and concentration. The propyl group will present a characteristic pattern: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (NCH₂).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chloro and amino substituents. The carbon atoms C-2 and C-6, bonded to chlorine, would appear at a lower field. The carbons bearing the amino groups (C-1 and C-4) would also have characteristic shifts. The N-propyl group would add three additional signals to the aliphatic region of the spectrum.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic-H (H-3/H-5) | ~6.7 - 7.0 | s | N/A |

| NH₂ | ~3.5 - 4.5 (broad) | s | N/A |

| NH-propyl | ~3.0 - 4.0 (broad) | t | ~5-7 Hz |

| N-CH₂- | ~3.1 - 3.3 | t | ~7 Hz |

| -CH₂-CH₃ | ~1.6 - 1.8 | sextet | ~7 Hz |

| -CH₃ | ~0.9 - 1.1 | t | ~7 Hz |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~140 - 145 |

| C-2 / C-6 | ~120 - 125 |

| C-3 / C-5 | ~115 - 120 |

| C-4 | ~135 - 140 |

| N-CH₂- | ~45 - 50 |

| -CH₂-CH₃ | ~22 - 25 |

| -CH₃ | ~11 - 13 |

High-Resolution Mass Spectrometry (HRMS) Characterization and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule and for elucidating its fragmentation pathways. For this compound, HRMS would confirm the molecular formula C₉H₁₂Cl₂N₂. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. An initial alpha-cleavage is expected, leading to the loss of an ethyl radical from the propyl group to form a stable iminium cation. Another prominent fragmentation would be the loss of a chlorine atom. Subsequent fragmentations could involve the loss of HCN or other small neutral molecules from the aromatic ring. Analysis of related N-substituted phenylenediamines can provide further insights into potential fragmentation patterns. google.com

Predicted HRMS Data and Key Fragments:

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₉H₁₂Cl₂N₂ | 218.0378 | Molecular Ion |

| [M-C₂H₅]⁺ | C₇H₇Cl₂N₂ | 189.0037 | Loss of ethyl radical |

| [M-Cl]⁺ | C₉H₁₂ClN₂ | 183.0740 | Loss of a chlorine atom |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary and secondary amino groups are expected in the region of 3300-3500 cm⁻¹. The primary amine (NH₂) will likely show two bands (symmetric and asymmetric stretching), while the secondary amine (NH) will show a single band. The C-H stretching vibrations of the aromatic ring and the aliphatic propyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations would be observed around 1250-1350 cm⁻¹. The C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-Cl stretching vibrations would also be Raman active.

Predicted Vibrational Frequencies:

Table 4: Predicted IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (NH₂ and NH) | 3300 - 3500 | 3300 - 3500 | Medium to Strong (IR), Weak (Raman) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C=C stretch (aromatic) | 1500 - 1600 | 1500 - 1600 | Medium to Strong |

| N-H bend | 1580 - 1650 | - | Medium |

| C-N stretch | 1250 - 1350 | 1250 - 1350 | Medium |

| C-Cl stretch | 600 - 800 | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (If Available)

Currently, there is no publicly available X-ray crystal structure for this compound or its close analogues. Should a crystalline sample be obtained, X-ray diffraction analysis would be invaluable for confirming the connectivity and stereochemistry of the molecule and for understanding its solid-state properties.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Elucidation (If Applicable)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit any VCD or ECD signals. These techniques would not be applicable for the stereochemical elucidation of this particular compound.

Theoretical and Computational Chemistry Studies on 2,6 Dichloro N1 Propylbenzene 1,4 Diamine

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model the electronic structure of 2,6-Dichloro-N1-propylbenzene-1,4-diamine. These calculations can provide valuable information about the molecule's stability, reactivity, and electronic distribution.

Detailed research findings from these calculations would include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Illustrative Data Table 5.1.1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.8 eV |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the N1-propyl group in this compound allows for multiple conformations. A thorough conformational analysis would be necessary to identify the most stable geometries of the molecule. This would typically involve a systematic search of the potential energy surface by rotating the rotatable bonds. The energies of the resulting conformers would be calculated to determine their relative populations at a given temperature.

Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal how the molecule explores different conformations and how it interacts with its environment, such as a solvent. These simulations are crucial for understanding the flexibility of the molecule and the timescales of conformational changes.

Illustrative Data Table 5.2.1: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.2 |

| 3 | -60° (gauche) | 1.2 |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions involving this compound is essential for predicting its reactivity and potential applications. Computational modeling can be used to map out the entire reaction pathway for processes such as N-alkylation or oxidation. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

The activation energy for a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By analyzing the geometry of the transition state, insights into the mechanism of the reaction can be gained. For instance, in an N-alkylation reaction, the transition state analysis would reveal the extent of bond formation and bond breaking at the point of highest energy along the reaction coordinate.

Illustrative Data Table 5.3.1: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| N-H bond cleavage | 25.4 |

| C-N bond formation | 15.2 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, it would be possible to calculate its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

The calculated NMR chemical shifts for the ¹H and ¹³C nuclei would be compared with experimental data to confirm the structure of the molecule. Similarly, the calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum to specific molecular vibrations. The prediction of the UV-Vis spectrum would involve calculating the electronic transitions between molecular orbitals, providing information about the wavelengths of maximum absorption.

Illustrative Data Table 5.4.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 |

| NH₂ | 3.5 |

| NH-propyl | 4.5 |

| CH₂ (propyl, adjacent to N) | 3.1 |

| CH₂ (propyl, middle) | 1.6 |

| CH₃ (propyl) | 0.9 |

Studies of Intermolecular Interactions and Crystal Packing in Related Structures

While no crystal structure of this compound is currently available, computational methods can be used to predict how molecules of this compound might pack in the solid state. This involves exploring different possible crystal packing arrangements and calculating their relative energies. The analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is crucial for understanding the stability of the crystal lattice.

By studying the crystal structures of related dichlorobenzene diamine derivatives, it is possible to identify common packing motifs and intermolecular interactions that might also be present in the crystal structure of this compound. This information is valuable for understanding the solid-state properties of the material.

Derivatives and Analogues of 2,6 Dichloro N1 Propylbenzene 1,4 Diamine

Synthesis and Characterization of Variously Substituted N-Alkylbenzene-1,4-diamines

The synthesis of N-alkylbenzene-1,4-diamines can be achieved through several established chemical routes. These methods often involve the mono-N-alkylation of an aromatic amine or a precursor that is later converted to the amine.

One common strategy involves the alkylation of a nitroaniline followed by the reduction of the nitro group. For instance, a general method for preparing N,N-dialkyl-1,3-benzenediamines (a related isomer class) involves alkylating 3-nitroaniline (B104315) with reagents like diethyl sulfate. researchgate.net The resulting N,N-diethyl-3-nitroaniline is then purified, and the nitro group is reduced to an amino group using formic acid in the presence of a palladium catalyst. researchgate.net A more complex, multi-step synthesis to produce N-butyl-N-phenethyl-1,3-benzenediamine demonstrates the versatility of this approach, involving condensation, reduction, acylation, and further reduction steps. researchgate.net

Another powerful technique is the reductive amination of aldehydes. The reaction of an amine with an aldehyde, followed by reduction of the intermediate imine, is a cornerstone of amine synthesis. For example, various alkyl aldehydes can be reacted with 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane to produce alkyl-substituted vicinal diamines with excellent yield and stereospecificity. researchgate.net While this example involves a vicinal diamine, the principle is broadly applicable.

The synthesis of N-arylbenzene-1,2-diamines has been achieved through a solvent-controllable photoreaction of 4-methoxyazobenzenes. nih.govrsc.org Irradiation of these azobenzenes in dimethylformamide (DMF) with hydrochloric acid yields N2-aryl-4-methoxybenzene-1,2-diamines as the major product. nih.govrsc.org

The characterization of these substituted diamines relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, confirming the presence of alkyl groups and their connectivity to the aromatic ring. researchgate.netnih.gov Fourier-transform infrared (FT-IR) spectroscopy helps identify key functional groups, such as the N-H stretching vibrations of the amine groups. nih.govscirp.org Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. beilstein-journals.org

| Compound | Synthetic Method | Precursors | Key Characterization | Reference |

| N,N-diethyl-1,3-benzenediamine | Alkylation followed by nitro group reduction | 3-nitroaniline, diethyl sulfate | NMR spectroscopy | researchgate.net |

| N-butyl-N-phenethyl-1,3-benzenediamine | Multi-step: condensation, reduction, acylation, reduction | 3-nitroaniline, phenylacetaldehyde, benzotriazole, butyryl chloride | NMR spectroscopy | researchgate.net |

| 4-methoxy-N²-(substitutedphenyl)benzene-1,2-diamines | Photoreaction of azobenzenes | 4-methoxy-4′-substituted azobenzenes | ¹H-NMR spectroscopy | nih.gov |

| N,N-dibutyl-3-(4-nitrophenyl)propylamine | Not specified | Not specified | Mass Spectrometry | nih.gov |

Exploration of Benzene (B151609) Ring Substituents (e.g., other halogens, alkyl groups, electron-donating/withdrawing functionalities)

The identity and position of substituents on the benzene ring of N-alkylbenzene-1,4-diamines profoundly influence their chemical properties and reactivity. The parent compound of interest features two chlorine atoms, which are electron-withdrawing groups. The exploration of other substituents allows for the fine-tuning of the molecule's electronic character, solubility, and potential for further functionalization.

Electron-withdrawing groups , such as nitro (-NO₂) and other halogens (e.g., fluorine), are common substituents. The nitro group is often used as a precursor to an amino group, as its reduction is a well-established transformation. researchgate.net Research on N,N-dialkyl-3-nitroanilines demonstrates the synthesis of molecules bearing this powerful electron-withdrawing functionality. researchgate.net The presence of such groups can make the aromatic ring more susceptible to nucleophilic aromatic substitution.

Electron-donating groups , such as methoxy (B1213986) (-OCH₃) and alkyl groups, increase the electron density of the aromatic ring. A study on the photoreaction of 4-methoxyazobenzenes to form 4-methoxy-N²-aryl-benzene-1,2-diamines highlights the use of the methoxy group. nih.gov These groups generally direct electrophilic substitution to the ortho and para positions.

The synthesis of diamines with varied substituents has been explored. For example, a range of 2-substituted 1,3-phenylenediamines have been prepared with substituents including nitro, methylsulphonyl, methoxycarbonyl, chloro, methoxy, and methylthio groups to study intramolecular hydrogen bonding. researchgate.net Similarly, the synthesis of 4-amino-2,6-dichloropyridine, a heterocyclic analogue, demonstrates methods for creating highly substituted aromatic systems. researchgate.net

The impact of these substituents is evident in the characterization data. For example, in the ¹H-NMR spectra of meta-substituted nitrobenzenes, the chemical shifts of the aromatic protons are influenced by the nature of the substituent 'X' (where X = CHO, OCH₃, Cl, Br, NH₂, NO₂). researchgate.net

| Substituent Type | Example Substituent | Effect on Benzene Ring | Synthetic Precursor/Example Compound | Reference |

| Electron-Withdrawing | -NO₂ (Nitro) | Decreases electron density; directs meta | 3-nitroaniline | researchgate.net |

| Electron-Withdrawing | -Cl (Chloro) | Decreases electron density; directs ortho, para | 4-amino-2,6-dichloropyridine | researchgate.net |

| Electron-Donating | -OCH₃ (Methoxy) | Increases electron density; directs ortho, para | 4-methoxyazobenzene (B97606) | nih.gov |

| Electron-Donating | -CH₃ (Methyl) | Increases electron density; directs ortho, para | Not specified in detail | |

| Mixed Functionality | -COOCH₃ (Methoxycarbonyl) | Electron-withdrawing | 2-substituted 1,3-phenylenediamines | researchgate.net |

Heterocyclic Derivatives Derived from the 2,6-Dichloro-N1-propylbenzene-1,4-diamine Framework (e.g., Imidazoles, Quinoxalines, Benzimidazoles)

The 1,4-diamine functionality, or the related 1,2-diamine isomers, serve as critical synthons for the construction of various nitrogen-containing heterocyclic rings. These reactions typically involve condensation with a molecule containing two electrophilic centers.

Benzimidazoles: The synthesis of benzimidazoles often involves the cyclocondensation of an ortho-phenylenediamine (a 1,2-diamine) with an aldehyde or carboxylic acid. A solvent-controlled photoreaction has been developed to selectively synthesize either N-arylbenzene-1,2-diamines or 1-aryl-1H-benzimidazoles from the same 4-methoxyazobenzene precursors. nih.govrsc.org When the irradiation is conducted in acetal (B89532) containing hydrochloric acid, 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles are formed as the major product, with yields ranging from 60-89%. nih.gov

Piperazines and Diazepanes: These six- and seven-membered heterocycles can be synthesized from diamines. A ruthenium(II)-catalyzed coupling of diamines and diols, known as a hydrogen borrowing reaction, provides an efficient route to piperazines and diazepanes. organic-chemistry.org This method is notable for its tolerance of various functional groups on both the amine and alcohol substrates. organic-chemistry.org

Imidazoles and other heterocycles: While direct synthesis from 1,4-diamines to form fused imidazoles is less common than from 1,2-diamines, the amino groups can be functionalized to participate in cyclization reactions. For example, N-aryl-N'-acylalkylenediamines can undergo cyclodehydration promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under microwave irradiation to form cyclic amidines, such as 1-aryl-1,4,5,6,7,8-hexahydro-1,3-diazocines. researchgate.net

The synthesis of heterocyclic derivatives from adamantane-containing amines with dichloropyrimidine and dichloropyrazine further illustrates the versatility of diamine chemistry in creating complex molecules. nih.gov

| Heterocycle | General Method | Reactants | Yield | Reference |

| 1-Aryl-1H-benzimidazoles | Photoreaction/Cyclization | 4-methoxyazobenzenes, acetal, HCl | 60-89% | nih.gov |

| Piperazines/Diazepanes | Ruthenium-catalyzed diol-diamine coupling | Diamines, Diols | High yields reported | organic-chemistry.org |

| 1-Aryl-2-alkyl-hexahydro-1,3-diazocines | Cyclodehydration of N-acyl-N´-arylpentamethylenediamines | N-acyl-N´-arylpentamethylenediamines, PPSE | Not specified | researchgate.net |

Oligomeric and Polymeric Architectures Incorporating the Diamine Monomer Unit

Aromatic diamines are essential monomers for the synthesis of high-performance polymers, such as polyamides and polyimides. The two amine functional groups allow for the formation of long polymer chains through step-growth polymerization with complementary difunctional monomers like diacyl chlorides or dianhydrides.

Polyamides: An aromatic polyamide was synthesized via a low-temperature polycondensation reaction between 4,4'-diaminobenzanilide (B1630359) (a structural analogue of a phenylenediamine) and terephthaloyl chloride. scirp.org The resulting polymer was characterized by various spectroscopic methods. The solid-state ¹³C-NMR spectrum showed a characteristic peak for the amide carbon at 166 ppm, while FT-IR spectroscopy confirmed the N-H stretching vibration of the amide bond at 3342 cm⁻¹. scirp.org Thermogravimetric analysis (TGA) demonstrated that the polymer possesses good thermal stability, being stable up to 300°C. scirp.org

Polyimides: Aromatic diamines are widely used to prepare polyimides, known for their exceptional thermal stability and mechanical properties. A new aromatic diamine, 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine, was synthesized and subsequently polymerized with various aromatic dianhydrides. researchgate.net The polymerization proceeds via a two-step method, first forming a poly(amic acid) intermediate, which is then thermally or chemically cyclized (imidized) to yield the final polyimide. researchgate.net The resulting polyimides were found to be predominantly amorphous and exhibited high tensile strengths. researchgate.net

| Polymer Type | Monomers | Polymerization Method | Key Property | Reference |

| Aromatic Polyamide | 4,4'-diaminobenzanilide, terephthaloyl chloride | Low-temperature polycondensation | Thermally stable up to 300°C | scirp.org |

| Aromatic Polyimide | 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine, aromatic dianhydrides | Two-step thermal or chemical imidization | High tensile strength (91.6–114.1 MPa) | researchgate.net |

Applications of 2,6 Dichloro N1 Propylbenzene 1,4 Diamine in Advanced Organic Synthesis

Role as a Key Precursor in the Synthesis of Complex Organic Molecules and Fine Chemicals

Aromatic diamines are fundamental building blocks in organic synthesis. The parent compound, 2,6-dichloro-1,4-phenylenediamine (B1196924), is recognized as a chemical intermediate. chemicalbook.com The introduction of an N-propyl group to this core, creating 2,6-Dichloro-N1-propylbenzene-1,4-diamine, serves to modulate the molecule's physical and chemical properties. This includes altering its solubility in organic solvents, modifying the nucleophilicity of the substituted amine, and providing steric influence that can direct the outcome of subsequent reactions.

This tailored structure makes it a valuable precursor for multi-step syntheses of fine chemicals, where precise control over reactivity and molecular architecture is paramount. The diamine functionality allows for two points of reaction, enabling its incorporation into larger, more complex molecular frameworks.

Table 1: Reactivity Profile of Related Diamine Precursors

| Precursor | Reactive Groups | Common Reactions |

|---|---|---|

| 2,6-Dichloro-p-phenylenediamine | Aromatic Amines, Aryl Halides | Neutralizes acids, incompatible with isocyanates, epoxides, and acid halides. chemicalbook.comnih.gov |

Utility in the Development of Novel Ligands for Catalysis (e.g., in Transition Metal Complexes like Platinum(II) Compounds)

A significant application of diamine compounds is in coordination chemistry, where they serve as ligands that bind to metal centers to form catalysts. The two nitrogen atoms of this compound can act as a bidentate "pincer" ligand, chelating to a transition metal. The electronic properties of the resulting metal complex, and thus its catalytic activity, are directly influenced by the substituents on the ligand.

The electron-withdrawing chlorine atoms and the electron-donating, sterically significant N-propyl group on the target compound allow for fine-tuning of the catalyst's performance. Research has shown that various substituted 1,4-diamine ligands can be synthesized and coordinated with metals like platinum(II) and zinc(II) to create complexes with potential applications in catalysis. researchgate.netnih.govresearchgate.net For instance, complexes of symmetric bidentate Schiff base ligands with transition metals are noted for their catalytic properties. nih.govresearchgate.net The structure of this compound makes it a candidate for developing such specialized ligands.

Table 2: Examples of Related Diamine-Based Ligands in Metal Complexes

| Ligand Type | Metal Center | Resulting Complex Property |

|---|---|---|

| 1,2-bis(aminomethyl)-benzene | Platinum(II) | Forms a seven-membered chelate ring, analogue to cisplatin. researchgate.net |

| Schiff base from 2,6-diaminopyridine | Cobalt(II), Copper(II) | Paramagnetic and non-electrolytic complexes. researchgate.net |

| N,N′-Bis(2,6-dichlorobenzylidene)propane-1,3-diamine | Zinc(II) | Distorted tetrahedral coordination geometry. nih.govresearchgate.net |

Applications in Dye and Pigment Chemistry as a Versatile Synthetic Intermediate

Aromatic amines are foundational to the dye and pigment industry. The parent compound, 2,6-dichloro-1,4-benzenediamine, is known to be used as a chemical intermediate for dyes. chemicalbook.comnih.gov These compounds typically function as dye precursors or couplers in the synthesis of azo dyes, which are a large class of colored organic compounds.

The synthesis involves the diazotization of one aromatic amine and its subsequent coupling with another amine or phenol. The specific substituents on the aromatic rings are critical for determining the final color, fastness, and solubility of the dye. The inclusion of chlorine atoms and an N-propyl group, as in this compound, would be a deliberate choice to achieve specific shades and performance characteristics in the final dye product. Its role as a versatile intermediate allows for the creation of a diverse palette of colors for various applications, including textiles and coatings.

Table 3: Role of Functional Groups in Dye Intermediates

| Intermediate Class | Key Functional Groups | Influence on Final Dye |

|---|---|---|

| Aromatic Amines | -NH2, -NHR | Serve as diazo component or coupling component. |

| Dichlorinated Aromatics | -Cl | Can shift color (bathochromic effect) and improve lightfastness. |

Contribution to Materials Science and Engineering through Advanced Material Development

In materials science, aromatic diamines are crucial monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These materials are sought after for their exceptional thermal stability, chemical resistance, and mechanical strength. 2,6-dichloro-1,4-phenylenediamine has been used as a monomer in the manufacture of polyamide fibers. chemicalbook.com

By extension, this compound can be used as a specialty monomer. The specific substituents on the diamine directly translate to the final properties of the polymer:

Dichlorination : The two chlorine atoms can enhance flame retardancy and thermal stability and modify the polymer's dielectric properties.

N-Propyl Group : The alkyl chain can disrupt polymer chain packing, which may increase solubility and improve processability, making it suitable for creating flexible films or coatings.

These tailored polymers are critical in advanced applications, including microelectronics, aerospace components, and high-performance membranes.

Table 4: Influence of Monomer Structure on Polymer Properties

| Monomer Substituent | Effect on Polymer Property | Potential Application |

|---|---|---|

| Halogen (e.g., Chlorine) | Increased thermal stability, flame retardancy, low dielectric constant. | Microelectronics, flame-retardant textiles. |

| Alkyl Group (e.g., Propyl) | Improved solubility, increased flexibility, lower melting point. | Flexible displays, processable high-performance plastics. |

Use in the Synthesis of Agrochemicals and Specialty Chemical Products

The dichlorinated aromatic motif is present in numerous agrochemicals. For example, 2,6-dichloro-4-nitroaniline (B1670479) (a related compound) is a known fungicide, and 2,6-dichlorotoluene (B125461) is an intermediate in the synthesis of the herbicide dichlobenil. nih.govnih.gov This suggests that the 2,6-dichloroaniline (B118687) scaffold is a key pharmacophore for creating molecules with biological activity relevant to agriculture.

This compound serves as a valuable building block in this field. It can be used to synthesize more complex target molecules where the specific combination of the dichloro-pattern and the N-propyl amine contributes to the final product's efficacy and mode of action. Its commercial availability as a specialty chemical underscores its role as a starting material for proprietary, high-value products in the agrochemical and other specialty chemical sectors. bldpharm.com Transition metal complexes derived from related Schiff bases have also been investigated for their potential use in agrochemical industries. researchgate.net

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-1,4-phenylenediamine |

| 2,6-dichloro-p-phenylenediamine |

| 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine |

| Platinum(II) |

| Zinc(II) |

| 1,2-bis(aminomethyl)-benzene |

| Cobalt(II) |

| Copper(II) |

| N,N′-Bis(2,6-dichlorobenzylidene)propane-1,3-diamine |

| 2-[(2,6-Dichlorophenyl)amino]benzene acetic acid |

| Chromium(II) |

| 2,6-dichloro-4-nitroaniline |

Advanced Methodological Considerations in Research on 2,6 Dichloro N1 Propylbenzene 1,4 Diamine

Principles of Green Chemistry in the Synthesis and Transformation of the Compound

Green chemistry is a foundational approach to chemical design and engineering that aims to minimize the environmental impact of chemical processes. The application of its twelve principles to the synthesis of 2,6-Dichloro-N1-propylbenzene-1,4-diamine can lead to safer, more efficient, and more environmentally benign manufacturing processes.

Key principles of green chemistry that are particularly relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that generate minimal byproducts is a primary goal. This involves careful selection of reagents and reaction conditions to maximize the conversion of starting materials into the desired product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy are inherently more efficient and generate less waste.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions are the ideal.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. Catalysts can also enable more selective and efficient reactions.

While specific research on the green synthesis of this compound is not extensively documented, the general principles can be applied. For instance, traditional methods for the synthesis of aromatic amines often involve the reduction of nitroaromatic compounds, which can generate significant waste. A greener approach might involve the use of catalytic hydrogenation with a recyclable catalyst and a benign solvent system.

Table 1: Potential Green Chemistry Improvements for the Synthesis of this compound

| Traditional Method Component | Potential Green Chemistry Alternative | Benefit |

| Stoichiometric reducing agents | Catalytic hydrogenation (e.g., with Pd/C) | Higher atom economy, less waste |

| Volatile organic solvents (e.g., Toluene) | Greener solvents (e.g., Ethanol, Water) or solvent-free conditions | Reduced environmental impact and worker exposure |

| High energy input (e.g., high temperature reflux) | Lower temperature reactions enabled by efficient catalysts | Reduced energy consumption |

| Generation of inorganic salt byproducts | Processes that minimize salt formation | Simplified purification and less waste |

Implementation of Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production methods, particularly for the scalable and safe synthesis of chemical compounds. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

The implementation of flow chemistry for the production of this compound could offer several benefits:

Enhanced Safety: Many reactions for synthesizing aromatic amines are highly exothermic. Flow reactors have a high surface-area-to-volume ratio, which allows for efficient heat dissipation, reducing the risk of thermal runaways.

Improved Yield and Purity: The precise control over reaction conditions in a flow system can lead to higher yields and selectivities, reducing the formation of impurities.

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using a larger reactor, which is more straightforward than scaling up batch reactions.

Integration of Processes: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous process, which can significantly reduce production time and cost.

Table 2: Comparison of Batch vs. Flow Synthesis for Aromatic Amine Production

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Poor, risk of hot spots | Excellent, enhanced safety |

| Reaction Control | Limited, temperature and concentration gradients | Precise control over parameters |

| Scalability | Challenging, requires reactor redesign | Straightforward, "scaling out" or longer run times |

| Safety with Hazardous Reagents | Higher risk due to large volumes | Minimized risk with small reaction volumes at any given time |

| Process Integration | Difficult, requires isolation of intermediates | Feasible, multi-step sequences in a single line |

Application of Automation and High-Throughput Experimentation in Compound Discovery and Optimization

Automation and high-throughput experimentation (HTE) are powerful tools for accelerating the discovery of new compounds and the optimization of reaction conditions. These technologies allow for the rapid screening of a large number of variables, such as catalysts, solvents, and temperatures, to identify the optimal conditions for a given reaction.

In the context of this compound, HTE could be used to:

Discover Novel Synthetic Routes: By systematically screening different combinations of starting materials and reagents, it may be possible to identify new and more efficient synthetic pathways to the target compound.

Optimize Existing Syntheses: For a known synthetic route, HTE can be used to rapidly find the optimal reaction conditions to maximize yield and minimize impurities. This can involve the use of robotic liquid handlers to prepare and run a large number of small-scale reactions in parallel.

Develop More Robust Processes: By exploring a wide range of reaction parameters, HTE can help to identify conditions under which the reaction is most robust and less sensitive to small variations in the process.

The data generated from HTE can be used to build predictive models that can guide further optimization efforts. This data-driven approach to process development can significantly reduce the time and resources required to bring a new chemical product to market.

Table 3: High-Throughput Experimentation Workflow for Optimizing the Synthesis of this compound

| Step | Description | Key Technologies |

| 1. Design of Experiments (DoE) | Statistical design of the experimental plan to efficiently explore the reaction space. | DoE software |

| 2. Automated Reaction Setup | Robotic dispensing of starting materials, reagents, and solvents into multi-well plates. | Liquid handling robots |

| 3. Parallel Reaction Execution | Running multiple reactions simultaneously under different conditions. | Parallel synthesis reactors |

| 4. High-Throughput Analysis | Rapid analysis of the reaction outcomes (e.g., yield, purity). | LC-MS, GC-MS |

| 5. Data Analysis and Modeling | Analysis of the experimental data to identify optimal conditions and build predictive models. | Data analysis software |

Strategies for Sustainable Synthesis and Waste Minimization

Sustainable synthesis and waste minimization are overarching goals that encompass the principles of green chemistry and are facilitated by technologies like flow chemistry and automation. The aim is to develop chemical processes that are not only economically viable but also environmentally responsible.

For the synthesis of this compound, key strategies for achieving sustainability include:

Lifecycle Assessment: Evaluating the environmental impact of the entire production process, from the sourcing of raw materials to the disposal of waste.

Use of Renewable Feedstocks: Whenever possible, using starting materials derived from renewable resources rather than fossil fuels.

Waste Valorization: Developing methods to convert byproducts and waste streams into valuable products.

Process Intensification: Using technologies like flow chemistry to reduce the size of chemical plants, lower energy consumption, and minimize waste generation.

Solvent Recycling: Implementing efficient methods for the recovery and reuse of solvents.

By adopting these strategies, the chemical industry can move towards a more circular economy, where resources are used more efficiently and the environmental footprint of chemical production is minimized.

Table 4: Waste Minimization Strategies in Aromatic Amine Synthesis

| Waste Stream | Minimization Strategy |

| Spent Catalyst | Use of highly active and stable catalysts that can be regenerated and reused. |

| Solvent Waste | Selection of greener solvents, implementation of solvent recycling programs. |

| Aqueous Waste | Treatment of aqueous streams to remove contaminants before discharge, or process redesign to avoid aqueous workups. |

| Byproducts | Optimization of reaction conditions to improve selectivity, and exploration of opportunities for byproduct valorization. |

Future Research Directions and Emerging Trends

Design and Synthesis of Advanced Functional Materials Utilizing the 2,6-Dichloro-N1-propylbenzene-1,4-diamine Scaffold

The pursuit of advanced functional materials with tailored properties is a significant driver of chemical research. The this compound scaffold offers a versatile platform for the synthesis of such materials, particularly polymers and organic-metallic hybrids. Aromatic diamines are fundamental building blocks in materials science, and the specific substitutions on this compound provide a means to fine-tune material properties.

Bis-amine compounds, in general, are crucial for producing branched or dendritic polymers. nih.govresearchgate.net Dendrimers constructed from bis-aromatic amine precursors have garnered significant attention due to their well-defined, hyperbranched structures and functional voids capable of trapping metal ions or clusters. nih.govresearchgate.net This capability allows for the creation of novel organic-metallic hybrid nanomaterials. nih.govresearchgate.net The this compound molecule, with its two reactive amine groups, is a prime candidate for incorporation into such dendritic architectures. The chlorine substituents can influence the polymer's solubility, thermal stability, and electronic properties, while the propyl group can affect its processing characteristics and morphology.

Future research will likely focus on incorporating this diamine into various polymer backbones, such as polyimides, polyamides, and polyureas, to create materials with enhanced thermal resistance, mechanical strength, and specific electronic or optical properties. The dichloro-substitution pattern is particularly interesting as it can induce specific conformational preferences in the polymer chain, potentially leading to materials with unique liquid crystalline or charge-transport properties for applications in electronics and photonics.

| Material Class | Potential Application | Role of this compound |

| Dendrimers | Drug Delivery, Catalysis, Nanosensors | Serves as a core or branching unit, creating voids for guest molecules or metal clusters. nih.govresearchgate.net |

| Polyimides | High-Performance Films, Aerospace Components | Enhances thermal stability and chemical resistance due to the rigid aromatic structure. |

| Conducting Polymers | Organic Electronics, Antistatic Coatings | The diamine moiety can be oxidized to form charge-carrying species within the polymer backbone. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis | Acts as an organic linker, connecting metal nodes to form a porous, crystalline structure. |

Exploration of Novel Catalytic Systems Incorporating the Diamine Moiety

The diamine moiety is a well-established and highly effective ligand scaffold in coordination chemistry and catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can catalyze a wide range of chemical transformations. The development of novel catalytic systems using the this compound moiety represents a promising avenue of research.

Diamine ligands have been instrumental in advancing copper-catalyzed cross-coupling reactions, enabling milder reaction conditions for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and other complex molecular architectures. nih.gov The electronic properties of the diamine ligand, influenced by substituents on the aromatic ring, can significantly impact the catalyst's activity and selectivity. The electron-withdrawing nature of the two chlorine atoms in this compound could modulate the electron density at the metal center, potentially leading to unique reactivity compared to non-halogenated analogues.

Furthermore, chiral diamines are cornerstones of asymmetric catalysis, used to create enantiomerically pure compounds. While the parent compound is achiral, it can serve as a precursor for chiral catalysts. For example, it could be integrated into larger, chiral ligand frameworks where its rigidity and substitution pattern help define the chiral environment around the metal center. Research in this area could involve designing and synthesizing catalyst systems for reactions such as asymmetric hydrogenation, cyclopropanation, or Mannich reactions. nii.ac.jpacs.org

| Catalytic System | Reaction Type | Potential Role of the Diamine Moiety |

| Copper-Diamine Complexes | Cross-Coupling Reactions (e.g., Goldberg, Ullmann) | Ligand to stabilize and activate the copper catalyst, enabling milder conditions. nih.gov |

| Transition Metal Coordination Polymers | Heterogeneous Catalysis | Forms the structural backbone of the polymer, with metal nodes acting as catalytic sites. nih.gov |

| Chiral Metal Complexes | Asymmetric Synthesis (e.g., Hydrogenation, C-C bond formation) | Serves as a rigid scaffold for a chiral ligand, inducing enantioselectivity. rsc.org |

| Organocatalysts | Mannich and Michael Additions | The primary and secondary amine groups can act cooperatively to activate substrates. nii.ac.jpacs.org |

Application of Chemoinformatics and Machine Learning for Property and Reactivity Prediction of Related Compounds

As the complexity of chemical synthesis and materials design grows, computational tools like chemoinformatics and machine learning (ML) are becoming indispensable for accelerating discovery. chimia.ch These methods can predict the properties and reactivity of molecules like this compound and its derivatives, guiding experimental efforts and reducing trial-and-error. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a well-established chemoinformatics technique used to correlate molecular structure with physical, chemical, or biological properties. For benzene (B151609) derivatives, QSAR models have been developed to predict endpoints such as toxicity. qsardb.orgut.eeconsensus.app By calculating a set of molecular descriptors for this compound (e.g., electronic, steric, and topological indices), its properties could be predicted by existing or newly developed QSAR models for relevant endpoints like solubility, binding affinity, or environmental fate.

More recently, machine learning has emerged as a powerful tool for predicting chemical reactivity and reaction outcomes. cmu.edunips.cc ML models can be trained on large datasets of known reactions to learn the underlying principles governing chemical transformations. friedler.net An ML model could be used to predict the likely products when this compound is subjected to various reaction conditions or to suggest optimal conditions for a desired transformation. This is particularly valuable for exploring its utility in polymerization or as a catalytic ligand, where subtle changes in reactant structure can have profound effects on the outcome. chimia.ch

| Computational Method | Predicted Property/Application | Required Input Data |

| QSAR | Toxicity, solubility, partition coefficient, environmental persistence. qsardb.orgut.ee | Molecular descriptors calculated from the 2D/3D structure of the compound. |

| Machine Learning (Reactivity) | Reaction outcome prediction, catalyst performance, feasibility of synthesis. nih.govcmu.edu | Large dataset of related chemical reactions with associated reactants, conditions, and outcomes. |

| Quantum Mechanics (QM) | Electronic properties (HOMO/LUMO), bond energies, reaction barriers. | The molecular structure for input into QM software packages. |